molecular formula C19H15Cl2N3O2 B3134901 N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-phenylurea CAS No. 400084-71-1

N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-phenylurea

Cat. No. B3134901
CAS RN: 400084-71-1
M. Wt: 388.2 g/mol
InChI Key: XDXXNFSNDKMXPK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C19H15Cl2N3O2 . It has a molecular weight of 388.2 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

Chemical synthesis and properties of related heterocyclic compounds have been extensively studied, showing a wide range of applications from catalysis to medicinal chemistry. For instance, the chemistry and properties of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and related complexes have been reviewed, summarizing their preparation procedures, spectroscopic properties, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011). This foundational knowledge aids in understanding how structurally similar compounds, such as N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-phenylurea, might be synthesized and what properties they could possess.

Biodegradation and Environmental Impact

Research on the biodegradation of phenylurea herbicides highlights the environmental impact and degradation processes of chemically related compounds. Understanding these processes is crucial for assessing the ecological footprint of chemical compounds and their derivatives. The biodegradation pathways, microbial aspects of degradation, and factors controlling the biodegradation of phenylurea herbicides provide insights into the environmental fate of such compounds (Hussain et al., 2015).

Biological Activities and Applications

The exploration of heterocyclic N-oxide molecules, including those derived from pyridine, indicates significant medicinal and biological importance. These compounds have been shown to possess anticancer, antibacterial, and anti-inflammatory activities, underscoring their potential in drug development and other therapeutic applications (Li et al., 2019).

Catalysis and Organic Synthesis

Studies on hybrid catalysts for the synthesis of complex organic compounds reveal the importance of innovative catalytic methods in enhancing chemical reactions. These advancements facilitate the development of a wide range of pharmaceuticals and bioactive molecules, demonstrating the utility of heterocyclic compounds in catalysis and synthesis (Parmar, Vala, & Patel, 2023).

Safety and Hazards

The safety data sheet for a similar compound, 1-(2,6-Dichlorobenzyl)piperazine, indicates that it may cause skin irritation and serious eye irritation . It’s recommended to use personal protective equipment as required .

properties

IUPAC Name

1-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c20-15-8-4-9-16(21)14(15)12-24-11-5-10-17(18(24)25)23-19(26)22-13-6-2-1-3-7-13/h1-11H,12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXXNFSNDKMXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-phenylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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